3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-(4-BR-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (2,5-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BR-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (2,5-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Condensation with 2,5-dimethoxybenzaldehyde: This step involves the reaction of the pyrazole derivative with 2,5-dimethoxybenzaldehyde in the presence of a suitable condensing agent like acetic acid or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BR-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (2,5-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological activity being studied. For example, if it has anticancer properties, it might inhibit specific kinases or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-pyrazole-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents.
Hydrazide derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
The uniqueness of 5-(4-BR-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (2,5-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H17BrN4O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-26-15-7-8-18(27-2)13(9-15)11-21-24-19(25)17-10-16(22-23-17)12-3-5-14(20)6-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
USSTYTCUTDSZSM-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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